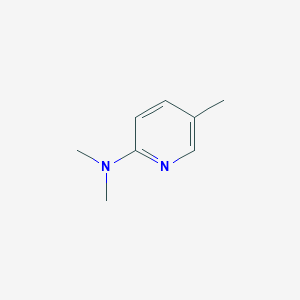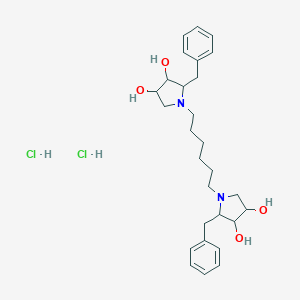
1,1'-Diethyl-4,4'-bipyridinium dibromide
Vue d'ensemble
Description
1,1’-Diethyl-4,4’-bipyridinium dibromide, also known as Ethyl viologen dibromide, is a chemical compound with the empirical formula C14H18Br2N2 . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .
Synthesis Analysis
While specific synthesis methods for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, a related compound, 1,1’-Diheptyl-4,4’-bipyridinium dibromide, has been used as an electrochromic (EC) material. It forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics .Molecular Structure Analysis
The molecular weight of 1,1’-Diethyl-4,4’-bipyridinium dibromide is 374.11 . Unfortunately, specific details about the molecular structure were not found in the search results.Physical And Chemical Properties Analysis
1,1’-Diethyl-4,4’-bipyridinium dibromide is a crystalline compound with a melting point of 278 °C (dec.) (lit.) . It has been used in diagnostic assay manufacturing and hematology histology .Applications De Recherche Scientifique
Analytical Chemistry: Internal Standard for Chromatography
Ethyl viologen dibromide: is utilized as an internal standard in the analysis of paraquat and diquat in serum samples using high-performance liquid chromatography . Its stable ionic nature and distinct spectral properties make it an ideal reference compound to ensure accuracy and precision in quantitative analysis.
Mécanisme D'action
Target of Action
Ethyl viologen dibromide, also known as 1,1’-Diethyl-4,4’-bipyridinium dibromide, is a compound that has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography
Mode of Action
It’s known that it can act as a redox active electrolyte for electrochemical devices (ecds) .
Biochemical Pathways
Its role as a redox active electrolyte suggests it may be involved in electron transfer processes .
Pharmacokinetics
Its use in diagnostic assays and manufacturing suggests it may have properties that allow it to interact with biological systems .
Result of Action
Ethyl viologen dibromide maintains the ability to be genotoxic to cells and their corresponding DNA . This suggests that it may cause changes at the molecular and cellular levels.
Action Environment
Its storage at room temperature suggests it may be stable under standard environmental conditions .
Safety and Hazards
Orientations Futures
While specific future directions for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, its use as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography suggests potential applications in analytical chemistry.
Propriétés
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEBDKLPALDQPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467092 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-4,4'-bipyridinium dibromide | |
CAS RN |
53721-12-3 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Ethyl Viologen Dibromide (EVD) interact with its target, and what are the downstream effects?
A1: EVD, a redox-active molecule, primarily interacts by accepting or donating electrons. Its behavior varies depending on the system it's integrated into. For instance:
- In electrochromic devices: EVD exhibits a reversible color change upon reduction, transitioning from colorless (oxidized state) to blue (reduced state). This property makes it suitable for electrochromic applications. [, , ]
- In photoluminescence quenching: EVD acts as a dynamic quencher, interacting with excited-state silicon nanoparticles and accepting an electron, leading to a decrease in photoluminescence intensity. This phenomenon is used to distinguish between static and dynamic quenching mechanisms. []
- In chemomechanical gels: EVD acts as an electrochemical trigger, where its redox reactions directly influence the surrounding pH. When EVD is oxidized, the pH decreases, and when reduced, the pH increases. This change in pH, in turn, controls the swelling and shrinking of chemomechanical gels. []
Q2: Can you provide the structural characterization of EVD, including its molecular formula, weight, and spectroscopic data?
A2:
- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, EVD is commonly characterized using techniques like:
Q3: What is the material compatibility and stability of EVD, and how does it perform in various applications?
A3: EVD exhibits good material compatibility with various systems:
- Polymers: EVD blends well with polymers like poly(2-methoxy-5- (2,9-ethyl-hexyloxy)-1,4- phenylene vinylene) (MEH-PPV) to enhance the photoconductivity of photodetectors. []
- Sol-gel materials: EVD can be incorporated into hybrid organic/inorganic sol-gel materials for creating photopatternable ionogels. [, ]
- pH: EVD's redox behavior and thus, its color-changing properties, are sensitive to pH variations. [, ]
- Electrolyte: The choice of electrolyte affects EVD's electrochemical properties, impacting its performance in devices like supercapacitors. []
Q4: What are the analytical methods used to characterize and quantify EVD?
A:
- High-Performance Liquid Chromatography (HPLC): This technique, coupled with UV detection, allows for sensitive and selective determination of EVD in complex mixtures, such as human plasma. []
- Electrochemical Techniques: Cyclic Voltammetry (CV) and Chronoamperometry are commonly employed to study the redox behavior, electron transfer kinetics, and stability of EVD. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




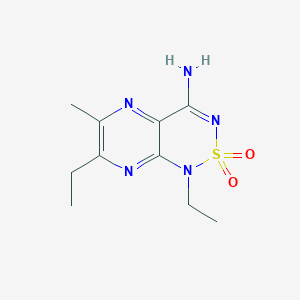

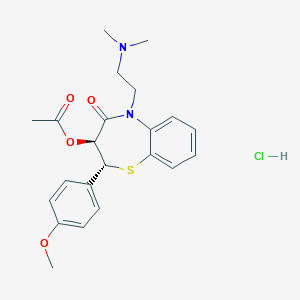

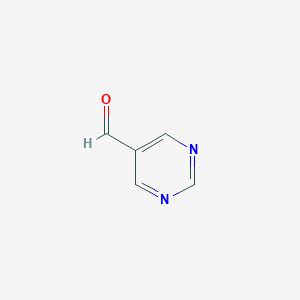

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
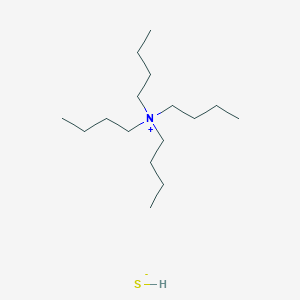
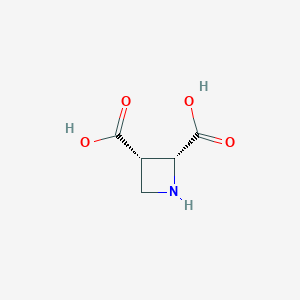

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
